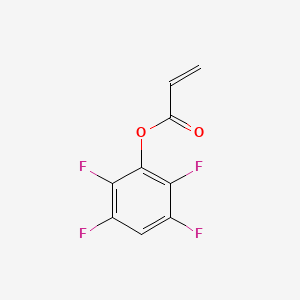

2,3,5,6-Tetrafluorophenyl acrylate

Description

Significance of Fluorinated Acrylate (B77674) Monomers in Contemporary Polymer Science

Fluorinated acrylate monomers are a pivotal class of building blocks in modern polymer chemistry, prized for the unique attributes they impart to the resulting polymers. The high electronegativity and low polarizability of the fluorine atom, coupled with the strength of the carbon-fluorine bond, lead to a suite of desirable properties.

Polymers derived from fluorinated acrylates often exhibit:

Low Surface Energy: This translates to surfaces that are highly repellent to both water (hydrophobic) and oils (oleophobic), a critical feature for protective coatings and self-cleaning materials.

Chemical Inertness: The strong C-F bonds render the polymers resistant to a wide range of chemicals, including acids, bases, and organic solvents, enhancing their durability in harsh environments. researchgate.net

Thermal Stability: Fluorinated polymers generally possess greater thermal stability compared to their non-fluorinated counterparts due to the high energy of the carbon-fluorine bond. researchgate.net

Low Refractive Index: The presence of fluorine can lower the refractive index of a polymer, a property that is highly sought after in the manufacturing of optical components, such as anti-reflective coatings and optical fibers. Current time information in Bangalore, IN.

Biocompatibility: Certain fluorinated polymers exhibit excellent biocompatibility, making them suitable for a variety of biomedical applications.

The polymerization of these monomers, often carried out via methods like free-radical polymerization, allows for the creation of homopolymers with these intrinsic properties or copolymers where the fluorinated monomer is combined with other monomers to tailor the final properties of the material. researchgate.net This versatility has established fluorinated acrylates as essential components in the development of advanced materials for industries ranging from electronics and aerospace to textiles and medicine.

Current Research Landscape and Academic Relevance of 2,3,5,6-Tetrafluorophenyl Acrylate

Within the family of fluorinated monomers, this compound has garnered specific academic interest due to its role as a reactive ester monomer. The tetrafluorophenyl group acts as an excellent leaving group, making polymers derived from this monomer highly susceptible to post-polymerization modification. This feature allows for the synthesis of well-defined polymers that can be subsequently functionalized with a variety of molecules, including amines, to create a library of materials with tailored functionalities.

A significant area of research for this compound is in the field of bioconjugation. For instance, researchers have successfully synthesized well-defined diblock copolymers using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.orgnih.gov These copolymers consist of a stimuli-responsive block, such as poly(N-isopropylacrylamide), and a second block containing units of this compound. acs.orgnih.gov The active ester functionality of the tetrafluorophenyl acrylate units allows for highly efficient conjugation to biomolecules, such as antibodies, under mild conditions. acs.orgnih.gov

In one study, a diblock copolymer of poly(N-isopropylacrylamide) and a random copolymer of N,N-dimethylacrylamide and this compound was synthesized. acs.orgnih.gov This polymer was then conjugated to an anti-p24 IgG antibody with approximately 100% efficiency in a short period at room temperature. acs.orgnih.gov The resulting polymer-antibody conjugate retained the temperature-responsive behavior of the original polymer and the specific antigen-binding capability of the antibody. acs.orgnih.gov Such stimuli-responsive bioconjugates hold considerable promise for applications in immunoassays, bioseparations, and targeted drug delivery. acs.orgnih.gov

The controlled polymerization of the related monomer, 2,3,5,6-tetrafluorophenyl methacrylate (B99206), has also been achieved using Atom Transfer Radical Polymerization (ATRP). researchgate.net The resulting polymer serves as a valuable precursor for the synthesis of a variety of poly(methacrylamides) through reaction with different amines. researchgate.net This approach provides access to well-defined functional polymers that may be difficult to synthesize directly from their corresponding monomers. researchgate.net

The academic relevance of this compound is thus firmly rooted in its utility as a versatile platform for creating advanced, functional polymers. Its ability to be incorporated into complex polymer architectures via controlled polymerization techniques and its high reactivity in post-polymerization modification reactions make it a valuable tool for researchers developing next-generation materials for biomedical and other high-technology fields.

Table of Chemical Properties for this compound

| Property | Value |

|---|---|

| IUPAC Name | (2,3,5,6-tetrafluorophenyl) prop-2-enoate |

| Molecular Formula | C₉H₄F₄O₂ |

| Molecular Weight | 220.12 g/mol |

| CAS Number | 101156-32-5 |

| Canonical SMILES | C=CC(=O)OC1=C(C(=CC(=C1F)F)F)F |

Data sourced from PubChem CID 13587852 nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3,5,6-tetrafluorophenyl methacrylate |

| N,N-dimethylacrylamide |

| N-isopropylacrylamide |

| poly(N-isopropylacrylamide) |

| poly(methacrylamides) |

Properties

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4O2/c1-2-6(14)15-9-7(12)4(10)3-5(11)8(9)13/h2-3H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJPHSMOOJJMKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=C(C(=CC(=C1F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101156-32-5 | |

| Record name | 2,3,5,6-Tetrafluorophenyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3,5,6 Tetrafluorophenyl Acrylate Monomer

Established Synthetic Pathways and Chemical Transformations

The primary and most established method for synthesizing 2,3,5,6-tetrafluorophenyl acrylate (B77674) is through the esterification of 2,3,5,6-tetrafluorophenol (B1216870) with acryloyl chloride. This reaction is a type of nucleophilic acyl substitution.

A representative laboratory-scale synthesis involves dissolving 2,3,5,6-tetrafluorophenol in a suitable solvent, such as dichloromethane, under an inert atmosphere, typically nitrogen, and cooling the mixture to 0°C. smolecule.com A base, commonly triethylamine (B128534), is then added to the solution. smolecule.com The role of triethylamine is to act as a proton scavenger, neutralizing the hydrochloric acid that is formed as a byproduct of the reaction.

Following the addition of the base, acryloyl chloride is introduced to the reaction mixture in a dropwise manner over a period of time, for instance, 45 minutes. smolecule.com The reaction is then allowed to proceed for an extended period, often overnight, to ensure completion. smolecule.com

Once the reaction is complete, a standard workup procedure is employed. This typically involves extraction with a dilute acid, such as hydrochloric acid, to remove any remaining triethylamine and its salt. smolecule.com This is followed by washing with brine to remove any residual water-soluble impurities. smolecule.com The organic layer is then dried using a drying agent like magnesium sulfate, and the solvent is subsequently removed under reduced pressure to yield the crude product. smolecule.com The final product can be further purified if necessary, with its purity often confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy. smolecule.com

A similar esterification strategy is employed in the synthesis of other tetrafluorophenyl esters, such as dithiobis(2,3,5,6-tetrafluorophenyl undecanoate), which further validates this synthetic approach. nih.gov

Table 1: Reagents and Conditions for the Synthesis of 2,3,5,6-Tetrafluorophenyl Acrylate

| Reactant/Reagent | Function | Exemplary Molar Ratios | Reaction Conditions |

| 2,3,5,6-Tetrafluorophenol | Precursor alcohol | 1.0 equivalent | Dissolved in dichloromethane |

| Acryloyl Chloride | Acylating agent | 1.1 equivalents | Added dropwise |

| Triethylamine | Base/Proton scavenger | 1.5 equivalents | Added prior to acryloyl chloride |

| Dichloromethane | Solvent | - | Anhydrous |

| Temperature | - | - | 0°C to room temperature |

| Reaction Time | - | - | Overnight |

Precursor Chemistry and Reaction Mechanism Analysis

The key precursors for the synthesis of this compound are 2,3,5,6-tetrafluorophenol and acryloyl chloride.

2,3,5,6-Tetrafluorophenol is a fluorinated aromatic alcohol. sigmaaldrich.com Its synthesis can be achieved through a multi-step process starting from 1,2,4,5-tetrafluorobenzene. smolecule.com This involves the reaction with an organolithium reagent to form an aryl lithium intermediate. smolecule.com This intermediate is then reacted with boric acid esters, followed by an acidic workup, to produce 2,3,5,6-tetrafluorobenzeneboronic acid. smolecule.com Subsequent oxidation, for example with hydrogen peroxide, yields the desired 2,3,5,6-tetrafluorophenol. smolecule.com This precursor is a solid at room temperature, with a melting point of 37-39 °C and a boiling point of 140 °C. sigmaaldrich.com

Acryloyl chloride is the acid chloride derivative of acrylic acid. It is a highly reactive compound used to introduce the acrylate functional group.

The reaction mechanism for the esterification is a nucleophilic acyl substitution . The process is initiated by the deprotonation of the hydroxyl group of 2,3,5,6-tetrafluorophenol by triethylamine. This deprotonation is facilitated by the electron-withdrawing fluorine atoms on the phenyl ring, which increase the acidity of the phenolic proton. The resulting tetrafluorophenoxide anion is a potent nucleophile.

This nucleophilic anion then attacks the electrophilic carbonyl carbon of acryloyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the ester bond. The expelled chloride ion combines with the triethylammonium (B8662869) cation to form triethylammonium chloride, a salt that can be removed during the aqueous workup.

Polymerization Kinetics and Mechanisms Involving 2,3,5,6 Tetrafluorophenyl Acrylate

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization (CRP) methods are paramount for synthesizing polymers with predetermined molecular weights, low polydispersity, and complex architectures. mdpi.com Several CRP techniques have been successfully employed for the polymerization of 2,3,5,6-tetrafluorophenyl acrylate (B77674) and its analogs.

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization of 2,3,5,6-Tetrafluorophenyl Acrylate

Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. wikipedia.org This method is compatible with a wide array of monomers and reaction conditions. wikipedia.orgmdpi.com

In the context of this compound, RAFT polymerization has been instrumental in creating well-defined block copolymers. For instance, a diblock copolymer was synthesized featuring a temperature-responsive block of poly(N-isopropylacrylamide) and a block of N,N-dimethylacrylamide and this compound. acs.org This synthesis highlights the utility of the tetrafluorophenyl active ester for efficient polymer-antibody conjugations, achieving approximately 100% efficiency in a short timeframe. acs.org The resulting bioconjugates retained the temperature-responsive behavior of the polymer and the specific antigen-binding capability of the antibody, demonstrating the potential of this approach for applications in immunoassays and bioseparations. acs.org

The RAFT process involves a series of steps including initiation, pre-equilibrium, re-initiation, main equilibrium, propagation, and termination. wikipedia.org The key to RAFT is the reversible chain transfer process that allows for the controlled growth of polymer chains. wikipedia.org Brush polymers synthesized via RAFT have even shown the ability to undergo depolymerization when heated in the absence of an initiator, a process that follows pseudo-first-order kinetics and is mediated by the RAFT agent. rsc.org

Table 1: RAFT Polymerization of a Diblock Copolymer Containing this compound

| Monomers | Polymer Architecture | Key Feature of TFPA block | Application of Resulting Polymer |

|---|---|---|---|

| N-isopropylacrylamide, N,N-dimethylacrylamide, this compound | Diblock copolymer | Active ester for conjugation | Temperature-responsive bioconjugates for immunoassays |

Atom Transfer Radical Polymerization (ATRP) of this compound and Analogous Monomers

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that employs a transition metal complex as a catalyst and an alkyl halide as an initiator. wikipedia.org This method allows for the synthesis of polymers with well-controlled molecular weights and low polydispersity (typically between 1.05 and 1.2). wikipedia.org ATRP is known for its tolerance to a wide variety of functional groups in monomers. wikipedia.org

While the polymerization of pentafluorophenyl acrylate by ATRP was initially considered challenging due to potential interactions between the copper catalyst and the pentafluorophenyl rings, studies have shown that ATRP can be successfully applied to similar, less reactive monomers like 2,3,5,6-tetrafluorophenyl methacrylate (B99206) (TFPMA). researchgate.net The controlled polymerization of TFPMA was achieved with the addition of CuBr₂ as a deactivator, which helped to slow down the reaction rate and minimize premature termination. researchgate.net Kinetic studies supported the controlled/"living" nature of this polymerization. researchgate.net

The versatility of ATRP is further demonstrated by its application to a wide range of other functional monomers, including acrylates, methacrylates, and styrenes. cmu.edutechconnect.org For instance, the homopolymerization of 2-hydroxyethyl acrylate (HEA) by ATRP has been successfully conducted in both bulk and aqueous solutions, showcasing the robustness of this technique in protic media. cmu.eduepa.gov

High-pressure ATRP has also been explored for the polymerization of n-butyl acrylate, demonstrating that increasing pressure and temperature can significantly enhance the polymerization rate while maintaining control. nih.gov

Photoinduced Electron Transfer-Reversible Addition–Fragmentation Chain Transfer (PET-RAFT) Polymerization

Photoinduced Electron Transfer-Reversible Addition–Fragmentation Chain Transfer (PET-RAFT) polymerization is a more recent development that combines the advantages of RAFT with photoredox catalysis. mdpi.com This technique allows for polymerization under mild conditions, such as ambient temperature and under visible light irradiation, offering excellent spatiotemporal control. mdpi.commdpi.com By simply turning the light on and off, the polymerization can be started and stopped instantaneously. mdpi.com

A significant advantage of PET-RAFT is its potential for oxygen tolerance. rsc.org Typically, oxygen inhibits radical polymerizations, leading to long inhibition periods and slow reaction rates. rsc.org However, in PET-RAFT, particularly in solvents like dimethylsulfoxide (DMSO), triplet oxygen can be rapidly converted to singlet oxygen and then consumed by a singlet oxygen quencher. rsc.org The addition of quenchers like 9,10-dimethylanthracene (B165754) allows for oxygen-tolerant PET-RAFT in various organic solvents. rsc.org

This method has been successfully used to synthesize well-defined (co)polymers with low molecular weight distributions and high end-group fidelity. mdpi.com For example, 4,7-di(thiophen-2-yl)benzo[c] acs.orgresearchgate.netcmu.eduthiadiazole (DTBT) has been used as an organic photocatalyst for the PET-RAFT polymerization of acrylates and acrylamides under green light irradiation. mdpi.com The living characteristics of this system were confirmed by kinetic studies and successful chain extension experiments. mdpi.com Surface-initiated PET-RAFT has also been demonstrated, allowing for the growth of polymer brushes from surfaces with control over grafting density. researchgate.net

Kinetic Studies and Control Over Polymerization Processes

Kinetic studies are crucial for understanding and optimizing polymerization reactions. In controlled radical polymerizations, the rate of polymerization is expected to be first-order with respect to the monomer concentration, and the molecular weight of the polymer should increase linearly with conversion. researchgate.netepa.gov

For the ATRP of 2,3,5,6-tetrafluorophenyl methacrylate, kinetic analysis confirmed a controlled polymerization process. researchgate.net Similarly, for the ATRP of 2-hydroxyethyl acrylate, the polymerization exhibited first-order kinetics with molecular weights increasing linearly with conversion and low polydispersities (around 1.2). epa.gov

In RAFT polymerization, kinetic investigations of the depolymerization of brush polymers have shown the process to be thermodynamically driven and mediated by the RAFT agent. rsc.org The kinetics of photopolymerizations of multifunctional acrylates and methacrylates have also been studied, revealing that the propagation and termination kinetic constants are significantly higher for acrylates than for methacrylates. kpi.ua

The control over polymerization is also influenced by the reaction conditions. For instance, in ATRP, the equilibrium constant (K_ATRP) is affected by the solvent polarity, with more polar solvents leading to a dramatic increase in K_ATRP. wikipedia.org In PET-RAFT, the intensity and wavelength of the light source can be modulated to control the polymerization rate. mdpi.com

Table 2: Comparison of CRP Techniques for Acrylate Polymerization

| Technique | Key Features | Control Mechanism | Typical Monomers |

|---|---|---|---|

| RAFT | Versatile, wide monomer scope, tolerant to functionality | Reversible chain transfer with a thiocarbonylthio agent | Acrylates, methacrylates, styrenes, acrylamides |

| ATRP | Well-controlled molecular weight and low polydispersity | Reversible activation/deactivation with a transition metal catalyst | Acrylates, methacrylates, styrenes |

| PET-RAFT | Spatiotemporal control, mild reaction conditions, oxygen tolerance | Photoredox-catalyzed reversible chain transfer | Acrylates, acrylamides |

Free Radical Polymerization of this compound

Conventional free radical polymerization is a widely used method for producing polymers. It involves three main steps: initiation, propagation, and termination. radtech.org While less controlled than CRP techniques, it is a robust and industrially important process.

The free radical polymerization of acrylate monomers is a complex process. ablesci.com The reactivity of acrylates in free radical polymerization is high, which can sometimes lead to challenges in controlling the polymer structure, especially for monomers with reactive functional groups like acetylenes. rsc.org For instance, the radical polymerization of acetylene-bearing acrylates can lead to chain branching or cross-linking. rsc.org However, methodologies have been developed to synthesize linear, clickable polymers from such monomers via conventional free radical polymerization without the need for protecting groups. rsc.org

In the context of photopolymerization, the formation of a cross-linked network is often of interest. radtech.org The efficiency of this process can be limited by oxygen inhibition and radical-radical recombination. radtech.org

Homopolymerization and Copolymerization Dynamics

The ability to create both homopolymers and copolymers is a key advantage of modern polymerization techniques. Homopolymerization involves the polymerization of a single type of monomer, while copolymerization involves two or more different monomers.

Homopolymers of 2,3,5,6-tetrafluorophenyl methacrylate have been successfully synthesized via ATRP, yielding well-defined polymers that can serve as precursors for a library of poly(methacrylamides). researchgate.net The homopolymerization of 2-hydroxyethyl acrylate by ATRP has also been extensively studied, demonstrating good control over the polymerization process. cmu.eduepa.gov

Copolymerization allows for the tailoring of polymer properties by combining different monomers. For example, a diblock copolymer of this compound was synthesized using RAFT, leading to a material with both temperature-responsive and bioactive properties. acs.org The copolymerization of fluoroacrylates, such as 2,2,3,3,4,4,4-heptafluorobutyl acrylate (HFBA), with non-fluorinated acrylates like butyl acrylate (BA) via RAFT has also been investigated. epfl.ch The resulting copolymers exhibited controlled molecular weights and narrow polydispersity, with properties like thermal stability and hydrophobicity increasing with the content of the fluorinated monomer. epfl.ch

Kinetic studies of copolymerization provide insights into the relative reactivities of the monomers. For the copolymerization of styrene (B11656) and n-butyl acrylate mediated by a nitroxide, the equilibrium constant between dormant and active species and the rate constants for activation and deactivation were determined for each monomer. cmu.edu

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | TFPA |

| 2,3,5,6-Tetrafluorophenyl methacrylate | TFPMA |

| 2-Hydroxyethyl acrylate | HEA |

| 2,2,3,3,4,4,4-Heptafluorobutyl acrylate | HFBA |

| 4,7-di(thiophen-2-yl)benzo[c] acs.orgresearchgate.netcmu.eduthiadiazole | DTBT |

| 9,10-Dimethylanthracene | |

| Butyl acrylate | BA |

| Dimethyl sulfoxide | DMSO |

| N,N-Dimethylacrylamide | |

| N-isopropylacrylamide | |

| Pentafluorophenyl acrylate | |

| Poly(2-hydroxyethyl acrylate) | PHEA |

| Poly(methacrylamides) | |

| Poly(N-isopropylacrylamide) |

Copolymerization Strategies and Resulting Polymer Architectures

Statistical Copolymerization with Diverse Monomers

Statistical copolymerization of 2,3,5,6-tetrafluorophenyl acrylate (B77674) with various comonomers allows for the random incorporation of the reactive tetrafluorophenyl ester functionalities along a polymer backbone. The resulting copolymer's composition and the distribution of the monomer units are governed by the reactivity ratios of the comonomers. The electron-withdrawing nature of the tetrafluorophenyl group influences the reactivity of the TFPA monomer.

While specific reactivity ratios for the copolymerization of TFPA with a wide range of monomers are not extensively documented in publicly available literature, the behavior can be inferred from related systems. For instance, in the free radical copolymerization of fluorinated acrylates with conventional monomers like methyl methacrylate (B99206) (MMA), the reactivity ratios are influenced by the electronic effects of the fluorine substituents. Generally, the high polarity of the fluorinated monomer can lead to a tendency towards alternation with less polar monomers. The determination of these reactivity ratios is crucial for predicting the copolymer composition at different monomer feed ratios and for tailoring the final properties of the material. The Kelen-Tüdős and Fineman-Ross methods are commonly used graphical methods to determine these ratios from experimental data.

The properties of the resulting statistical copolymers, such as thermal stability and solubility, are directly related to the proportion of TFPA incorporated. The presence of the bulky, rigid tetrafluorophenyl groups can increase the glass transition temperature (Tg) of the copolymer compared to the homopolymer of the comonomer.

Block Copolymer Synthesis Incorporating 2,3,5,6-Tetrafluorophenyl Acrylate Units

Block copolymers containing segments of poly(this compound) (PTFPA) are of significant interest due to their ability to form well-defined nanostructures and their potential for creating functional materials after post-polymerization modification. Both RAFT and ATRP have been successfully utilized for the synthesis of these block copolymers.

A notable example is the synthesis of a well-defined diblock copolymer using RAFT polymerization, where a temperature-responsive block of poly(N-isopropylacrylamide) is combined with a statistical block of N,N-dimethylacrylamide and this compound. This approach allows for the creation of stimuli-responsive materials where the TFPA units can be further functionalized, for instance, for bioconjugation.

ATRP has also been employed to synthesize block copolymers incorporating TFPA. For example, a homopolymer of TFPA can be chain-extended with a monomer like 2-(dimethylamino)ethyl methacrylate (DMAEMA) to form a diblock copolymer. The success of these "living" polymerization techniques is evident from the controlled molecular weight evolution and the low dispersity indices (Đ) of the resulting polymers.

| Polymer Architecture | Comonomers | Polymerization Technique | Resulting Polymer Characteristics |

|---|---|---|---|

| Diblock Copolymer | N-isopropylacrylamide, N,N-dimethylacrylamide, this compound | RAFT | Well-defined, temperature-responsive, active ester functionality for conjugation. |

| Diblock Copolymer | This compound, 2-(dimethylamino)ethyl methacrylate | ATRP | Controlled molecular weight and low dispersity. |

Graft Copolymerization Methodologies and Applications

Graft copolymers featuring PTFPA side chains or a PTFPA backbone offer another route to advanced functional materials. These architectures can be achieved through three main strategies: "grafting through," "grafting from," and "grafting onto."

In the "grafting through" approach, a macromonomer of PTFPA with a polymerizable end-group is copolymerized with another monomer to form a backbone with PTFPA grafts. This method allows for good control over the length of the grafted chains.

The "grafting from" strategy involves initiating the polymerization of TFPA from active sites along a pre-existing polymer backbone. This technique can lead to a high density of grafted chains. For example, a polymer with initiator moieties distributed along its chain can be used to initiate the ATRP of TFPA, resulting in a well-defined brush-like structure.

The "grafting onto" method involves attaching pre-synthesized PTFPA chains to a functional polymer backbone. A notable application of this is the direct grafting of poly(pentafluorophenyl acrylate) onto oxide surfaces, such as silicon oxide. This is achieved through the direct coupling of the reactive ester groups of the polymer to the surface silanol (B1196071) groups, creating a versatile substrate for further chemical modification.

These graft copolymers are useful in surface modification, creating surfaces with tunable reactivity for the immobilization of biomolecules or other functional ligands.

Hyperbranched and Star Polymer Architectures Derived from this compound

The synthesis of more complex, non-linear architectures such as hyperbranched and star polymers from TFPA opens up possibilities for creating materials with unique rheological and solution properties.

Hyperbranched polymers can be synthesized through the self-condensing vinyl polymerization of an "inimer" (a molecule that acts as both an initiator and a monomer). While specific examples utilizing TFPA are not abundant, the general principle can be applied. A molecule containing both a polymerizable acrylate group and an initiating functionality could potentially be used to create a hyperbranched structure of PTFPA. Another approach involves the polymerization of an AB2-type monomer, where A and B are reactive groups that can form a linkage. For fluorinated systems, hyperbranched polyfluorinated benzyl (B1604629) ether polymers have been prepared from an A2B monomer, demonstrating a viable synthetic route for creating such architectures with fluorinated compounds.

Star polymers with a core of PTFPA or arms of PTFPA can be synthesized using controlled radical polymerization techniques. One common method is the "core-first" approach, where a multifunctional initiator is used to simultaneously grow multiple PTFPA arms. For instance, a molecule with multiple ATRP initiating sites can be used to polymerize TFPA, resulting in a star polymer with a defined number of arms. The properties of these star polymers, such as their viscosity and hydrodynamic volume, differ significantly from their linear analogues.

Design and Synthesis of Multiblock Copolymers

The design and synthesis of multiblock copolymers containing TFPA segments allow for the creation of materials with highly ordered morphologies and tailored properties. RAFT polymerization is a particularly powerful tool for the synthesis of multiblock copolymers due to its high tolerance to a wide range of functional monomers and its ability to maintain living chain ends through multiple sequential monomer additions.

The synthesis of all-acrylic multiblock copolymers via RAFT aqueous emulsion polymerization has been demonstrated, showcasing a pathway to creating complex architectures in an environmentally friendly medium. By sequentially adding different acrylic monomers, including fluorinated acrylates, it is possible to build up a multiblock structure. For example, a hydrophilic block can be synthesized first, followed by the sequential addition of a hydrophobic block and a TFPA-containing block. This would result in an amphiphilic multiblock copolymer with a reactive segment.

The design of these multiblock copolymers can be tailored to achieve specific self-assembled structures in solution or in the solid state, such as lamellae, cylinders, or spheres. The presence of the fluorinated TFPA block can introduce unique properties such as hydrophobicity and chemical resistance to the final material.

Post Polymerization Modification and Functionalization Chemistry

Reactive Ester Chemistry of 2,3,5,6-Tetrafluorophenyl Acrylate (B77674) Derived Polymers

The foundation of the post-polymerization modification of poly(2,3,5,6-tetrafluorophenyl acrylate) (pTFPA) is the highly reactive nature of its tetrafluorophenyl ester side chains. This reactivity is comparable to, and in some cases exceeds, that of other common activated esters used in polymer chemistry, such as N-hydroxysuccinimide esters and pentafluorophenyl esters. mdpi.com The electron-withdrawing fluorine atoms on the phenyl ring significantly activate the carbonyl group of the ester, making it an excellent leaving group and highly susceptible to nucleophilic attack.

This inherent reactivity allows for efficient and often quantitative substitution reactions under mild conditions. The modification of pTFPA and its copolymers is a cornerstone for creating libraries of functional polymers with tailored properties. This approach is particularly advantageous as it allows for the synthesis of a single precursor polymer that can be subsequently diversified, ensuring a consistent polymer backbone across a range of functional materials.

The reactivity of the tetrafluorophenyl ester can be modulated by the choice of nucleophile and reaction conditions. For instance, primary amines react readily, while more hindered or less nucleophilic species may require longer reaction times or the use of a catalyst. This differential reactivity can be exploited for sequential modifications, where different nucleophiles are introduced in a controlled manner to create multifunctional polymers.

Nucleophilic Substitution Reactions with Varied Functional Moieties

A primary application of pTFPA is its reaction with a diverse range of nucleophiles to introduce specific functionalities along the polymer chain. This strategy has been extensively used to synthesize libraries of polymers with varying chemical and physical properties from a single parent polymer.

Amine Nucleophiles: The most common nucleophilic substitution reaction involves primary and secondary amines. This amidation reaction is typically fast and efficient, proceeding to high conversion at room temperature. A wide variety of amines can be used, including:

Alkylamines: To introduce hydrophobicity or specific side-chain functionalities.

Amino alcohols: To create hydroxyl-functionalized polymers, which can enhance water solubility or serve as sites for further reactions.

Amino acids: To incorporate biocompatible and biodegradable segments.

Functional amines: To introduce specific ligands, dyes, or other reporter groups.

While aliphatic amines generally react to completion, aromatic amines are less reactive and may require more forcing conditions to achieve significant conversion. researchgate.net

Alcohol Nucleophiles: Alcohols can also be used as nucleophiles in a transesterification reaction, although they are generally less reactive than amines. The reaction often requires a catalyst and elevated temperatures to proceed efficiently. This approach can be used to introduce different ester functionalities, potentially altering the polymer's solubility, thermal properties, and degradability.

The table below summarizes the types of nucleophiles used and the resulting functional groups introduced into pTFPA-based polymers.

| Nucleophile Type | Example Nucleophile | Resulting Functional Group |

| Primary Alkylamine | n-Butylamine | N-Butyl acrylamide (B121943) |

| Amino Alcohol | Ethanolamine | N-(2-hydroxyethyl)acrylamide |

| Diamine | Ethylenediamine | Cross-linked or amine-pendant polymer |

| Aromatic Amine | Aniline | N-Phenyl acrylamide (low conversion) |

| Alcohol | Methanol | Methyl acrylate (transesterification) |

Bioconjugation Strategies Utilizing this compound Polymers

The reactive nature of pTFPA makes it an excellent candidate for bioconjugation, the process of attaching biomolecules such as peptides, proteins, and oligonucleotides to the polymer backbone. This is a critical technology for developing materials for biomedical applications, including drug delivery, tissue engineering, and diagnostics.

The primary strategy for bioconjugation involves the reaction of the tetrafluorophenyl ester with primary amine groups present on the surface of biomolecules, typically the ε-amino group of lysine (B10760008) residues. This reaction forms a stable amide bond, covalently linking the biomolecule to the polymer. The mild reaction conditions required for this conjugation are crucial for preserving the structure and function of the sensitive biological cargo.

Key advantages of using pTFPA for bioconjugation include:

High reactivity: Allows for efficient conjugation at low concentrations and under physiological conditions (pH 7-9).

Hydrolytic stability: The tetrafluorophenyl ester is more resistant to hydrolysis than other activated esters like N-hydroxysuccinimide esters, providing a larger window for the conjugation reaction to occur.

Tunability: The density of the conjugated biomolecule can be controlled by adjusting the stoichiometry of the reactants.

Surface Functionalization and Immobilization Techniques

Polymers of this compound can be used to modify surfaces, creating functional coatings with tailored properties. This is achieved by either grafting the polymer to the surface or by spin-coating or dip-coating a surface with a pTFPA solution. Once the polymer is immobilized on the surface, the reactive ester groups are available for further modification.

This two-step approach allows for the creation of a wide variety of functional surfaces. For example, a surface coated with pTFPA can be patterned by selectively reacting certain areas with a specific nucleophile. This technique is valuable for creating microarrays, biosensors, and patterned cell culture substrates.

Common substrates for functionalization with pTFPA include:

Silicon wafers

Glass slides

Gold surfaces (via thiol-terminated polymers)

Polymeric films

The immobilization of pTFPA provides a versatile platform for controlling surface chemistry, wettability, and biological interactions.

Integration with Thiol-Michael Addition for Functional Materials

Thiol-Michael addition chemistry offers a complementary route to functionalizing materials, and it can be integrated with the reactive ester chemistry of pTFPA to create complex and functional materials. rsc.org In a typical thiol-Michael addition, a thiol adds across a carbon-carbon double bond of an acrylate or other Michael acceptor. nih.govnih.gov

This can be utilized in several ways in conjunction with TFPA-derived polymers:

Sequential Reactions: A polymer containing both acrylate and tetrafluorophenyl ester groups can be synthesized. The acrylate groups can then be reacted via thiol-Michael addition, followed by the reaction of the ester groups with an amine. This allows for the orthogonal introduction of two different functionalities.

Network Formation: Copolymers of TFPA and other multifunctional acrylates can be cross-linked through thiol-Michael addition to form gels and networks. mdpi.com The remaining tetrafluorophenyl ester groups within the network can then be modified to introduce additional functionality.

This combination of chemistries provides a powerful toolbox for designing materials with precise control over their chemical composition and three-dimensional structure.

Derivatization with Water-Soluble Activated Esters

While pTFPA itself is generally not water-soluble, it can be derivatized to create water-soluble polymers with activated ester side chains. This is achieved by reacting a portion of the tetrafluorophenyl ester groups with a water-soluble amine, such as an amino-terminated poly(ethylene glycol) (PEG). The resulting copolymer retains some of the reactive ester groups for further modification while gaining solubility in aqueous media.

This strategy is particularly useful for biomedical applications where reactions need to be carried out in a biological environment. rsc.org The water-soluble activated ester polymers can be used for:

Homogeneous bioconjugation: The reaction with biomolecules can be carried out in a single phase, improving reaction efficiency and control.

In situ functionalization: The polymer can be introduced into an aqueous environment and then reacted with a target molecule.

pH-responsive materials: By incorporating amines with pH-sensitive protonation states, the solubility and reactivity of the polymer can be tuned by changing the pH.

The derivatization of pTFPA with water-soluble moieties expands the scope of its applications, enabling its use in a broader range of biological and aqueous systems.

Investigation of Derived Polymer Characteristics and Advanced Materials Applications

Stimuli-Responsive Polymers from 2,3,5,6-Tetrafluorophenyl Acrylate (B77674) Monomer

Polymers derived from 2,3,5,6-tetrafluorophenyl acrylate are excellent precursors for creating stimuli-responsive materials. The tetrafluorophenyl ester group is a reactive handle that can be easily modified with various functional amines or alcohols after the initial polymerization. This allows for the introduction of moieties that respond to specific environmental changes like temperature or pH.

Temperature-responsive, or thermoresponsive, polymers undergo significant, often drastic, changes in their physical properties, such as solubility in a solvent, in response to temperature fluctuations. wikipedia.org These materials can exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). wikipedia.org Below the LCST, the polymer is soluble, but it collapses into compact globules and precipitates from the solution above the LCST. wikipedia.org

The this compound monomer is a valuable building block for creating such systems. For instance, it has been used in the synthesis of diblock copolymers via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net One block can be composed of a known thermoresponsive polymer, like poly(N-isopropylacrylamide), while the other block contains this compound units. researchgate.net The presence of the active ester allows for subsequent conjugation with biomolecules, and the resulting conjugate retains the temperature-responsive behavior of the original polymer. researchgate.net This approach demonstrates how the monomer can be integrated into complex architectures to produce functional, "smart" materials. The efficiency of conjugation to molecules like antibodies can be very high, reaching approximately 100% in a few hours at room temperature. researchgate.net

Table 1: Example of a Temperature-Responsive System using this compound

| Feature | Description | Reference |

|---|---|---|

| Polymer Architecture | Diblock copolymer | researchgate.net |

| Monomers | N-isopropylacrylamide, N,N-dimethylacrylamide, and this compound | researchgate.net |

| Polymerization Method | Reversible Addition–Fragmentation Chain Transfer (RAFT) | researchgate.net |

| Responsive Block | Poly(N-isopropylacrylamide) | researchgate.net |

| Functional Block | Contains this compound for conjugation | researchgate.net |

pH-responsive polymers are materials that change their structure and properties in response to changes in the pH of the surrounding environment. rsc.org This behavior typically arises from the presence of ionizable acidic or basic groups along the polymer chain. rsc.orgnih.gov Depending on the solution pH, these polymers can self-assemble into various nanostructures like micelles, vesicles, or hollow spheres. rsc.org

While poly(this compound) itself is not intrinsically pH-responsive, its role as a reactive precursor is critical for the synthesis of pH-sensitive systems. The tetrafluorophenyl active ester groups on the polymer backbone are highly susceptible to aminolysis. By reacting the polymer with carefully selected amines that contain ionizable groups (e.g., carboxylic acids or tertiary amines), a pH-responsive polymer can be readily prepared.

This post-polymerization modification strategy offers significant advantages. It allows for the creation of a library of pH-responsive polymers from a single parent polymer by simply varying the amine used for modification. For example, reacting the poly(active ester) with an amine containing a carboxylic acid group would yield a polymer that becomes soluble at high pH, while reaction with a primary amine containing a tertiary amine group would result in a polymer soluble at low pH. This versatility makes this compound a key platform for developing materials for applications like drug delivery, where pH changes in the tumor microenvironment can be exploited. nih.gov

Polymers with Enhanced Thermal Stability and Chemical Resistance

Fluorinated polymers are well-known for their exceptional thermal stability and chemical resistance, properties that stem from the high bond dissociation energy of the carbon-fluorine (C-F) bond. mdpi.com Polymers synthesized from this compound benefit from this characteristic.

Thermogravimetric analysis (TGA) of fluorinated polymethacrylates, which are structurally similar to polyacrylates, reveals their high thermal stability. mdpi.com For example, poly(pentafluorophenyl methacrylate) shows a primary degradation temperature (Td, max2) around 368 °C. mdpi.com The thermal stability of copolymers increases with a higher content of fluorinated monomers, which is attributed to the increased number of strong C-F bonds. mdpi.com This inherent stability makes polymers derived from this compound suitable for high-performance applications where materials are exposed to elevated temperatures.

The presence of fluorine atoms also imparts significant chemical resistance. The low surface energy and hydrophobicity conferred by the fluoro-substituents make the polymer less susceptible to attack by various chemical agents. This makes it a valuable component in the formulation of chemically resistant coatings and materials.

Table 2: Thermal Properties of a Related Fluorinated Polymer

| Polymer | Degradation Temperature (Td, max1) | Degradation Temperature (Td, max2) | Reference |

|---|---|---|---|

| Poly(pentafluorophenyl methacrylate) | 257 °C (~20% mass loss) | 368 °C (complete degradation) | mdpi.com |

Note: Data is for the methacrylate (B99206) analogue, which provides insight into the stability conferred by the fluorinated phenyl group.

Development of Self-Healing Polymer Systems

Self-healing polymers are a class of smart materials that have the intrinsic ability to repair damage, thus extending their lifetime and improving reliability. utrgv.eduresearchgate.net This process can be achieved through various chemical mechanisms, including the incorporation of dynamic covalent bonds that can reform after being broken. rsc.org Vitrimers, a class of polymers that can change their topology through thermally activated bond exchange reactions, are particularly promising for self-healing applications. rsc.org

The acrylate functionality of the this compound monomer allows it to be incorporated into polymer networks capable of self-healing. Thiol-acrylate polymerizations, for instance, are used to create crosslinked networks. researchgate.net By designing these networks to contain dynamic bonds, such as those involved in transesterification reactions, a self-healing capability can be engineered. rsc.org

The primary route to creating self-healing systems using this compound is through post-polymerization modification. The reactive tetrafluorophenyl ester can be substituted with molecules that facilitate dynamic cross-linking. For example, reacting the polymer with amino-alcohols or other difunctional molecules can introduce the necessary groups for reversible bond formation, such as transesterification or disulfide exchange. This approach allows for the creation of a cross-linked network that can be healed upon the application of a stimulus like heat. rsc.org

Functionalized Materials for Specific Applications

Proton exchange membrane fuel cells (PEMFCs) are a clean energy technology that relies on a polymer membrane capable of efficiently conducting protons (H+) from the anode to the cathode. researchgate.net The performance of these cells is highly dependent on the properties of the proton conducting membrane. titech.ac.jp

Polymers derived from this compound have been successfully developed as precursors for proton conducting materials. researchgate.net In a notable study, polyacrylates containing the tetrafluorophenyl ester were synthesized and then functionalized with phosphonic acid groups. researchgate.net This was achieved by first reacting the polymer with a molecule containing a phosphonic ester, followed by cleaving the ester to liberate the free phosphonic acid (P(O)(OH)₂) function. researchgate.net

These phosphonic acid groups serve as proton carriers. The resulting polymer demonstrated promising proton conductivity, making it a candidate for use in fuel cell membranes. researchgate.net The ion exchange capacity (IEC), a measure of the number of active proton-donating sites, was determined to be 2.8 mmol/g for a related methacrylate polymer, indicating a high density of functional groups. researchgate.net

Table 3: Properties of a Tetrafluorophenyl-Derived Proton Conducting Polymer

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Polymer System | Tetrafluorophenyl phosphonic acid functionalized poly(meth)acrylate | N/A | researchgate.net |

| Ion Exchange Capacity (IEC) | 2.8 mmol/g | Titration with 0.1 M NaOH | researchgate.net |

This research highlights the utility of this compound as a foundational monomer for creating highly specialized functional materials for advanced energy applications. researchgate.net

High-Performance Coatings and Adhesives

Polymers derived from this compound are investigated for use in high-performance coatings and adhesives due to the distinct properties conferred by the fluorinated monomer unit. The acrylate group provides a reactive site for polymerization, forming a stable polymer backbone essential for coating and adhesive applications. nih.gov The presence of the tetrafluorophenyl group is critical for enhancing thermal stability and for creating surfaces with low energy.

Research into related fluorinated polymers demonstrates their potential. For instance, block copolymers containing similar fluorinated methacrylate monomers have been shown to form films with low wettability and highly stable surfaces, making them suitable for development as high-performance coating materials. researchgate.net The principle extends to polymers of TFPA, where the high fluorine content is expected to impart both hydrophobicity and oleophobicity, desirable traits for protective and anti-smudge coatings. Furthermore, the analogous poly(pentafluorophenyl acrylate) has been explored as a crosslinkable material for specialty optical fiber coatings, highlighting the utility of such fluorinated polymers in high-tech applications. wikipedia.org

The polymerization of TFPA can be controlled using techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT), allowing for the synthesis of well-defined polymers. researchgate.net This control is crucial for creating advanced adhesives and coatings where specific molecular weights and architectures are required to achieve optimal performance, such as strong adhesion and defined film morphology. The active ester functionality of the tetrafluorophenyl group also allows for post-polymerization modification, enabling the coating to be functionalized further, for example, to improve adhesion to specific substrates or to introduce other desirable properties. wikipedia.org

Table 1: Contribution of this compound to Coating and Adhesive Properties

| Property | Contribution from Monomer Structure | Resulting Benefit |

|---|---|---|

| Polymerizability | Acrylate functional group allows for free-radical polymerization. | Forms the stable polymer backbone required for coatings and adhesives. |

| Thermal Stability | The electron-withdrawing tetrafluorophenyl group enhances the stability of the polymer. | Suitable for applications requiring durability at elevated temperatures. |

| Low Surface Energy | High fluorine content from the pendant phenyl group. | Creates hydrophobic and oleophobic surfaces for water and oil repellency. researchgate.net |

| Modifiability | The tetrafluorophenyl group is an active ester, susceptible to nucleophilic substitution. | Allows for post-polymerization functionalization to tailor adhesive properties or surface chemistry. wikipedia.org |

Functionalized Three-Dimensional Architected Materials

The creation of complex, functional three-dimensional (3D) microstructures is a significant area of materials science. A powerful method for fabricating such materials involves the use of functional acrylate monomers polymerized via two-photon lithography (TPL). nih.gov This technique allows for the precise fabrication of 3D structures with sub-micron resolution.

A versatile approach involves the pre-functionalization of a multifunctional acrylate monomer through the thiol-Michael addition reaction, followed by polymerization using TPL. nih.gov In this process, a variety of thiols can be reacted with an acrylate monomer to introduce specific chemical functionalities before the polymerization step. This method is advantageous due to the simplicity and efficiency of the thiol-Michael reaction. nih.gov

Research has demonstrated this capability using pentafluorophenyl (PFP) acrylate, a closely related analog to TFPA, to create functionalized 3D architected materials. nih.gov The process highlights how fluorinated acrylates can be incorporated into complex 3D structures. The resulting materials can have their surface properties, such as wettability, precisely controlled by the choice of functional group introduced. This method provides a pathway to fabricate functional 3D structures for a wide array of applications, from microfluidics to advanced sensors. nih.gov

Table 2: Examples of Functionalities Introduced to Acrylates for 3D Architected Materials via Thiol-Michael Addition nih.gov

| Introduced Functional Group | Potential Application/Property |

|---|---|

| Fluoroalkanes | Modification of surface wetting properties (hydrophobicity). |

| Boc-protected amines | Provides a site for subsequent conjugation with biomolecules or fluorescent tags after deprotection. |

| Hydroxyl groups (-OH) | Increases surface hydrophilicity. |

| Siloxanes | Can be used to alter surface energy and adhesion. |

Polymer Dispersed Liquid Crystals

Polymer dispersed liquid crystals (PDLCs) are composite materials that consist of micron-sized droplets of liquid crystal dispersed within a solid polymer matrix. mdpi.comnih.gov These materials are of great interest for applications such as smart windows, light shutters, and displays because they can be switched from a light-scattering (opaque) state to a light-transmitting (transparent) state by applying an electric field. mdpi.com

The fabrication of PDLCs is often achieved through photopolymerization-induced phase separation (PIPS). nih.govresearchgate.net In this process, a homogeneous mixture of a liquid crystal and a photopolymerizable monomer (or monomers) is irradiated with UV light. nih.gov As the monomer polymerizes and grows, the liquid crystal becomes immiscible with the forming polymer and separates into droplets. The morphology of these droplets and the properties of the polymer matrix are critical to the electro-optical performance of the PDLC device, including its driving voltage and response time. nih.gov

Table 3: Typical Composition of a PDLC Precursor Mixture mdpi.com

| Component | Example | Function |

|---|---|---|

| Liquid Crystal | E7 | Forms the switchable, light-scattering droplets. |

| Mono-functional Monomer | Dodecyl acrylate (DA) | Forms the primary polymer matrix after polymerization. |

| Cross-linker | 1,6-hexanediol diacrylate (HDDA) | Creates cross-links in the polymer matrix, enhancing mechanical stability. |

| Photoinitiator | 2,2-dimethoxy-2-phenylacetophenone (DMAP) | Initiates the polymerization reaction upon exposure to UV light. |

Tailored Surface Properties, Including Wettability and Anti-fouling Characteristics

The incorporation of fluorine into polymers is a well-established strategy for creating surfaces with low surface energy, which leads to low wettability (hydrophobicity and oleophobicity). Polymers synthesized from this compound are expected to exhibit these properties due to the high density of fluorine atoms on the pendant phenyl rings. Research on analogous fluorinated polymethacrylates has confirmed that they can produce highly stable surfaces with low wettability, attributed to a well-ordered fluorocarbon surface. researchgate.net This makes such polymers excellent candidates for creating water-repellent and self-cleaning surfaces.

Beyond simple repellency, these tailored surfaces can possess advanced anti-fouling properties. Biofouling, the undesirable adsorption of proteins and adhesion of microorganisms or cells to a surface, is a major problem in biomedical devices and marine applications. nih.govnih.gov Surfaces that can resist protein adsorption are often effective at preventing the subsequent cascade of biological events that lead to fouling and, in blood-contacting applications, thrombosis. nih.gov

The creation of polymer brushes on a substrate is a state-of-the-art method to generate anti-fouling surfaces. nih.govnih.gov While specific studies on anti-fouling brushes made from poly(this compound) are limited, the principles are broadly applicable. The low surface energy of the fluorinated polymer would contribute to resisting non-specific protein adsorption. Furthermore, the active ester nature of the tetrafluorophenyl group in the polymer provides a powerful platform for post-polymerization modification. wikipedia.org This allows for the covalent attachment of specific anti-fouling molecules, such as poly(ethylene glycol) (PEG) or zwitterionic compounds, to create highly effective and durable anti-fouling coatings. The ability to both repel foulants due to inherent low surface energy and to be functionalized for specific biocompatibility gives these polymers significant potential in advanced materials design. wikipedia.orgnih.gov

Table 4: Summary of Tailored Surface Properties from Poly(this compound)

| Surface Property | Underlying Mechanism | Potential Application |

|---|---|---|

| Low Wettability (Hydrophobicity) | The high fluorine content creates a low surface energy interface that repels water. researchgate.net | Self-cleaning coatings, moisture barriers. |

| Anti-fouling | Low surface energy reduces non-specific adsorption of proteins and other biomolecules. nih.govnih.gov | Biomedical implants, marine coatings, biosensors. |

| Functionalizability | The active ester functionality allows for covalent attachment of other molecules (e.g., specific anti-fouling agents). wikipedia.org | Creating highly specific, multi-functional surfaces. |

Compound Reference Table

Advanced Characterization Techniques in Academic Research

Spectroscopic Analysis for Structural Elucidation of Monomers and Polymers

Spectroscopic techniques are fundamental tools for confirming the identity and structure of 2,3,5,6-Tetrafluorophenyl acrylate (B77674) and its polymeric derivatives. These methods probe the interaction of molecules with electromagnetic radiation to provide detailed information about their chemical bonds and atomic arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of 2,3,5,6-Tetrafluorophenyl acrylate and confirming its polymerization. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information on the chemical environment of hydrogen (¹H), fluorine (¹⁹F), and carbon (¹³C) atoms within the molecule.

For the monomer , ¹H NMR is used to verify the presence of the vinyl protons (CH₂=CH–) and the single aromatic proton (–C₆F₄H ). The polymerization process can be monitored by observing the disappearance of the characteristic signals from the vinyl protons. researchgate.net ¹³C NMR confirms the presence of all carbon atoms, including the carbonyl carbon of the ester group, the vinyl carbons, and the carbons of the tetrafluorophenyl ring.

¹⁹F NMR is particularly crucial for fluorinated compounds. It provides distinct signals for fluorine atoms in different chemical environments, confirming the 2,3,5,6-substitution pattern on the phenyl ring. nih.gov For the polymer , the NMR spectra exhibit significant changes: the sharp peaks of the monomer's vinyl group are replaced by broad signals corresponding to the polymer backbone. The signals from the tetrafluorophenyl side chain remain, confirming its incorporation into the polymer structure. utwente.nl While specific experimental shift values for this compound and its homopolymer are not available in the consulted literature, the expected data presentation is shown below.

Table 1: Representative NMR Data Interpretation for this compound Monomer

| Nucleus | Expected Chemical Shift (ppm) | Assignment | Structural Information Provided |

| ¹H | ~6.0-6.8 | Vinyl Protons (CH₂=CH) | Confirms the presence of the polymerizable acrylate group. |

| ¹H | ~7.0-7.5 | Aromatic Proton (Ar-H) | Verifies the monosubstituted tetrafluorophenyl ring. |

| ¹³C | ~162 | Carbonyl Carbon (C=O) | Confirms the ester functional group. |

| ¹³C | ~125-135 | Vinyl Carbons (CH₂=CH) | Corroborates the acrylate moiety. |

| ¹³C | ~100-150 (with C-F coupling) | Aromatic Carbons | Elucidates the structure of the fluorinated phenyl ring. |

| ¹⁹F | Specific shifts (e.g., -140 to -160) | Aromatic Fluorines (Ar-F) | Confirms the specific 2,3,5,6- substitution pattern. |

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and valuable technique for identifying functional groups in both the monomer and the resulting polymer. rockymountainlabs.com The analysis involves passing infrared radiation through a sample and measuring which wavelengths are absorbed.

For the This compound monomer , the FTIR spectrum is expected to show characteristic absorption bands for the acrylate group, including the C=O stretching of the ester at approximately 1735-1750 cm⁻¹ and the C=C stretching of the vinyl group around 1637 cm⁻¹. nih.govresearchgate.net Strong absorption bands corresponding to C-F stretching in the aromatic ring are also anticipated, typically in the 1100-1300 cm⁻¹ region.

Upon polymerization , the most significant change observed in the FTIR spectrum is the disappearance of the C=C vinyl bond peak, indicating the consumption of the monomer. researchgate.net The strong C=O ester and C-F bands, however, remain in the spectrum of the polymer, confirming the integrity of the side chain during polymerization. nih.gov

Table 2: Key FTIR Absorption Bands for Monomer and Polymer Analysis

| Wavenumber (cm⁻¹) | Assignment | Monomer/Polymer | Significance |

| ~1745 | C=O Stretch (Ester) | Both | Confirms presence of the acrylate ester group. |

| ~1637 | C=C Stretch (Vinyl) | Monomer only | Its disappearance confirms successful polymerization. |

| ~1100-1300 | C-F Stretch (Aromatic) | Both | Confirms the presence of the tetrafluorophenyl group. |

| ~2900-3100 | C-H Stretch (Vinyl & Alkane) | Both | Peaks change from sharp (vinyl) to broad (alkane backbone). |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For aromatic compounds like this compound, this technique is useful for detecting the π-π* electronic transitions within the tetrafluorophenyl ring. While not typically the primary method for structural elucidation, it is highly effective for quantitative analysis. researchgate.net

In academic research, UV-Vis spectroscopy is often employed to determine the composition of copolymers containing the fluorinated monomer. researchgate.net By utilizing the unique UV absorbance of the tetrafluorophenyl group, researchers can quantify its incorporation into a polymer chain relative to other non-absorbing comonomers, leveraging the Beer-Lambert law. The technique can also be used to monitor the kinetics of polymerization if there is a discernible change in absorbance between the monomer and the polymer.

Thermal Analysis for Polymer Performance and Stability

Thermal analysis techniques are critical for evaluating the performance and operational limits of polymers by measuring changes in their physical properties as a function of temperature.

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a polymer by measuring its mass loss as it is heated at a constant rate. researchgate.net The resulting data provides the decomposition temperature (Td), which is a key indicator of the material's stability at high temperatures. Polymers containing fluorine atoms, such as poly(this compound), are generally expected to exhibit high thermal stability due to the strength of the C-F bond. electronicsandbooks.com The TGA curve shows the temperature at which degradation begins and the profile of the decomposition process, which can sometimes occur in multiple steps. researchgate.net

Table 3: Representative TGA Data for a Thermally Stable Fluoropolymer

| Parameter | Description | Significance |

| Onset Decomposition Temperature (Td onset) | The temperature at which significant mass loss begins. | Indicates the start of thermal degradation and the upper limit for processing. |

| Temperature at 5% Mass Loss (T₅) | The temperature at which 5% of the polymer's mass has been lost. | A standard metric for comparing the thermal stability of different polymers. |

| Char Yield (%) | The percentage of material remaining at the end of the analysis (e.g., at 600 °C). | A higher char yield can be associated with flame retardant properties. |

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.gov For polymers, DSC is essential for determining the glass transition temperature (Tg). The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net

This transition is a critical property that dictates the material's mechanical behavior and application range. For poly(this compound), the bulky, rigid tetrafluorophenyl side groups would be expected to restrict the mobility of the polymer chains, likely resulting in a relatively high glass transition temperature compared to non-fluorinated polyacrylates like poly(methyl acrylate).

Table 4: Representative DSC Data for an Amorphous Polymer

| Parameter | Description | Significance |

| Glass Transition Temperature (Tg) | The temperature at which the polymer changes from a glassy to a rubbery state, observed as a step change in the heat flow curve. | Defines the upper service temperature for the polymer in rigid applications and its mechanical properties (e.g., stiffness, brittleness). |

Morphological and Microstructural Analysis

The physical form and arrangement of polymer chains significantly influence the bulk properties of the material. Techniques such as scanning electron microscopy, X-ray diffraction, and X-ray scattering are pivotal in elucidating the morphology and microstructure of TFPA-based polymers.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of polymeric materials. nih.gov In the context of polymers containing this compound, SEM has been utilized to examine the morphology of various polymer structures. For instance, in studies involving diblock copolymers, SEM is used to investigate the surface properties of films cast from different solvents. researchgate.net It can reveal details about the self-assembly and phase separation of the polymer blocks, providing insights into how processing conditions affect the final material structure. researchgate.net SEM has also been employed to study mineralized cryogel scaffolds, where it can distinguish between mineralized and non-mineralized structures, offering visual evidence of the material's composition and morphology at the microscale. researchgate.net Furthermore, SEM is used to characterize polymeric microspheres, providing clear images of their size, shape, and surface features. researchgate.net

X-ray Diffraction (XRD) is a fundamental technique for probing the crystalline structure of materials. wikipedia.orgnumberanalytics.com In polymer science, it is used to determine the degree of crystallinity, identify crystalline phases, and measure crystallite size. wikipedia.orgnumberanalytics.com For polymers derived from this compound, XRD can reveal information about the packing of polymer chains. The diffraction pattern of an unmineralized polymer matrix typically shows a broad peak, which is characteristic of amorphous materials. researchgate.net In contrast, crystalline or semi-crystalline polymers exhibit sharp peaks at specific diffraction angles (2θ), which correspond to the regular spacing between atomic planes in the crystal lattice. researchgate.netresearchgate.net For example, studies on liquid crystal monomer acrylates have used XRD to identify the mesophase structure, with specific peaks indicating the ordered arrangement of molecules. researchgate.net The disappearance of these peaks at higher temperatures can signify a transition to a less ordered or isotropic state. researchgate.net

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are complementary techniques that provide structural information over different length scales. nih.gov SAXS probes larger-scale structures, typically from 1 to 100 nanometers, making it ideal for studying nanoparticles, macromolecules, and the morphology of block copolymers. scispace.comwikipedia.org WAXS, on the other hand, investigates smaller-scale structures, such as the arrangement of atoms within a crystal lattice, and is essentially the same as XRD. wikipedia.orgdiamond.ac.uk

In the study of TFPA-based polymers, SAXS is invaluable for characterizing the nanoscale morphology of block copolymers and other self-assembled systems. researchgate.netmdpi.com It can provide data on the size, shape, and spacing of different domains within the polymer. wikipedia.org WAXS is used to analyze the degree of crystallinity and the packing of polymer chains at the atomic level. numberanalytics.comdiamond.ac.uk The combination of SAXS and WAXS, often performed simultaneously (SWAXS), allows for a comprehensive analysis of the hierarchical structure of polymers, from atomic arrangements to nanoscale morphologies. nih.govscispace.com This is particularly useful for understanding how the molecular architecture of TFPA-containing polymers influences their macroscopic properties. osti.gov

Electrochemical Characterization

Electrochemical techniques such as cyclic voltammetry and electrochemical impedance spectroscopy are employed to investigate the redox properties and interfacial behavior of polymers containing this compound. These methods are particularly relevant for applications in sensors, coatings, and electronic devices.

Electrochemical impedance spectroscopy (EIS) is a sensitive technique for probing the properties of polymer-modified electrodes. nih.gov In a typical EIS experiment, a small amplitude AC voltage is applied to the electrode over a range of frequencies, and the resulting current is measured. The impedance data can be used to model the electrode-electrolyte interface and extract information about properties such as charge transfer resistance. For instance, in the development of a sensor based on a molecularly imprinted polymer, EIS was used to monitor the binding of the target analyte. nih.gov The change in the semicircle diameter of the Nyquist plot, which corresponds to the charge transfer resistance, was found to be dependent on the analyte concentration, forming the basis for the sensor's operation. nih.gov

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. unt.edupolymerchar.com This technique separates molecules based on their hydrodynamic volume in solution. unt.edu

In the synthesis and characterization of polymers derived from this compound, GPC is crucial for verifying the success of the polymerization and for understanding the structure-property relationships. For example, in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP), GPC is used to demonstrate that the molecular weight of the polymer increases linearly with monomer conversion and that the PDI remains narrow, which are hallmarks of a controlled process. researchgate.net Research on thiol-acrylate photopolymer networks has utilized GPC to characterize the molecular weight of the polymer backbone chains formed during polymerization. nih.gov These studies have shown that factors such as monomer functionality and concentration can significantly impact the resulting molecular weight and PDI. nih.gov

Below is a table summarizing representative GPC data for different polymers, illustrating how this technique is used to assess the outcome of polymerization reactions.

| Polymer System | Monomer(s) | Polymerization Technique | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI or Mw/Mn) | Reference |

| Poly(2,3,5,6-tetrafluorophenyl methacrylate) | 2,3,5,6-tetrafluorophenyl methacrylate (B99206) | ATRP | Up to 19,800 | 1.3 - 1.4 | researchgate.net |

| Thiol-polyacrylate Network (monothiol) | Acrylate and monothiol | Photopolymerization | 2.3 x 10⁴ | Not specified | nih.gov |

| Thiol-polyacrylate Network (tetrathiol) | Acrylate and tetrathiol | Photopolymerization | 3.6 x 10⁴ | Not specified | nih.gov |

| Thiol-polyacrylate Network (10 mol% thiol) | Acrylate and tetrathiol | Photopolymerization | 7.3 x 10⁴ | Not specified | nih.gov |

| Poly(trifluoroethyl methacrylate) | Trifluoroethyl methacrylate | Palladium-initiated polymerization | Up to 3.03 x 10⁶ | Narrow | mdpi.com |

This table presents a selection of data from various sources to illustrate the application of GPC and is not an exhaustive list.

Dynamic Light Scattering (DLS) for Hydrodynamic Radii

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size of particles and molecules in solution, specifically their hydrodynamic radius (R_h). ufl.edumit.edu The technique works by analyzing the intensity fluctuations of scattered light, which are caused by the Brownian motion of the particles. mit.edu Smaller particles diffuse faster, leading to more rapid fluctuations in the scattered light intensity. mit.edu

For polymers containing this compound, DLS is employed to study the solution behavior of these macromolecules, including their self-assembly into micelles or other aggregates. nih.gov For instance, DLS can be used to determine the size of diblock copolymer micelles in different solvents, providing insights into how the solvent quality affects the aggregation behavior. researchgate.net The technique is also valuable for investigating the response of "smart" polymers to external stimuli, such as changes in temperature or pH. researchgate.net By measuring the change in hydrodynamic radius, researchers can monitor the swelling or collapse of polymer chains in response to these stimuli. mdpi.com

The table below provides examples of hydrodynamic radii determined by DLS for different polymer systems.

| Polymer System | Conditions | Hydrodynamic Radius (Rh, nm) | Reference |

| Diblock fluoroacrylate copolymers | Self-assembled in various solvents | Varies with solvent | researchgate.net |

| HPMA hybrid graft copolymers | Self-assembling system over time | Increases with time | nih.gov |

| Poly(alkylacrylic acid)s | Dependent on degree of ionization | Varies | researchgate.net |

This table is for illustrative purposes and shows the type of data obtained from DLS experiments.

Computational and Theoretical Modeling of 2,3,5,6 Tetrafluorophenyl Acrylate Systems

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods are used to elucidate the detailed pathways of chemical reactions, identifying transition states and calculating the energy barriers that govern reaction rates.